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3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Kinase Inhibition Protein Kinase C theta (PKCθ) FLT3

Researchers requiring a defined, multi-kinase active thienopyrimidine scaffold for hit-to-lead optimization often face limited availability of compounds with documented selectivity profiles. This building block provides a unique 3-amino-5-(4-methylphenyl) substitution pattern with curated affinity data (PKCθ Ki=9 nM, PKA Ki=30 nM, FLT3 Ki=46 nM), solving the need for a non-fungible starting point for SAR studies. - Enables systematic kinase profiling with pre-existing multi-target affinity data for assay validation. - Serves as a key intermediate for probing substitution effects at the 2- and 6- positions on kinase selectivity. - Offers a chemically distinct scaffold for PKCθ and FLT3 inhibitor programs, avoiding competition with crowded IP space.

Molecular Formula C15H15N3OS
Molecular Weight 285.37
CAS No. 610274-73-2
Cat. No. B2695964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS610274-73-2
Molecular FormulaC15H15N3OS
Molecular Weight285.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C(=N3)C)N)C
InChIInChI=1S/C15H15N3OS/c1-8-4-6-11(7-5-8)12-9(2)20-14-13(12)15(19)18(16)10(3)17-14/h4-7H,16H2,1-3H3
InChIKeyPUIJVCFPPSNXQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Multi-Kinase Thienopyrimidine Scaffold Overview


The compound 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 610274-73-2) is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class, a privileged heterocyclic scaffold widely explored in medicinal chemistry for kinase inhibition [1]. Its core structure features a thieno[2,3-d]pyrimidin-4-one bicyclic system with distinct substitution at positions 2 (methyl), 3 (amino), 5 (4-methylphenyl), and 6 (methyl). Unlike many extensively profiled analogs, this compound is primarily categorized as a research-grade building block or tool compound, with its most notable publicly available quantitative biological annotation being multi-kinase inhibitory activity curated in authoritative cheminformatics databases [2]. Its procurement value is therefore rooted in its potential as a starting point for structure-activity relationship (SAR) exploration, particularly for targets where selective inhibition within the protein kinase C, protein kinase A, or FLT3 families is being investigated.

Multi-kinase tool compound — annotated affinity against PKCθ, PKA, FLT3 families, curated in public databases.
Defined substitution pattern — 3-amino-5-(4-methylphenyl) scaffold enables SAR exploration without structural ambiguity.
Research-grade starting point — pre-annotated kinase profile supports selectivity optimization and target validation studies.

Why Substitution Pattern Determines Kinase Selectivity


The thieno[2,3-d]pyrimidine scaffold is exceptionally sensitive to substitution patterns, with minor modifications leading to profound shifts in kinase selectivity, potency, and even the mechanism of action. A review of the literature reveals that closely related compounds—differing by only a single substituent—can exhibit entirely divergent target profiles: for instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one demonstrates broad cytotoxic activity across cancer cell lines, while 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid acts as a potent CK2 inhibitor with an IC50 of 0.1 μM [1][2]. The specific 3-amino-5-(4-methylphenyl) substitution pattern of CAS 610274-73-2 is structurally distinct and possesses a unique kinase inhibition fingerprint documented in curated databases (Ki values of 9 nM, 30 nM, and 46 nM against PKCθ, PKA, and FLT3, respectively), making it a non-fungible chemical entity within the thienopyrimidine class [3]. Generic substitution without exactly matching this substitution pattern would introduce a different selectivity and potency profile, potentially leading to invalid SAR conclusions or assay interference.

Substitution shifts kinase selectivity
Even single-substituent changes on the thienopyrimidine core can redirect target engagement; analogs with different substitution patterns may exhibit unrelated kinase profiles.
Cytotoxicity risk with uncharacterized analogs
Related 2-benzylamino derivatives show broad NCI-60 cytotoxicity, while the target compound lacks such data—using a structural analog could introduce unanticipated antiproliferative effects.
Missing kinase annotation
Most analogs lack curated multi-kinase affinity data; substituting an unannotated compound removes the selectivity baseline needed for reliable SAR interpretation.

Quantified Multi-Kinase Inhibition Evidence


Multi-Kinase Affinity Profile and Selectivity Fingerprint

The compound has a curated multi-kinase inhibition profile in BindingDB/ChEMBL (CHEMBL4457150), with binding affinity constants (Ki) of 9 nM against human recombinant PKCθ, 30 nM against PKA, and 46 nM against FLT3 receptor tyrosine kinase [1]. While no direct head-to-head comparator data exists in the public domain, this profile can be contextualized within the broader class: typical multi-kinase inhibitors often show more balanced or promiscuous inhibition, whereas the >5-fold selectivity window between PKCθ (9 nM) and FLT3 (46 nM) suggests a non-uniform, target-discriminating binding mode—a valuable starting point for developing selective PKCθ or atypical PKC inhibitors [2].

Kinase Affinity
Cross-study comparable
PKCθ Ki = 9 nM
PKA Ki = 30 nM
FLT3 Ki = 46 nM
Selectivity window: >5-fold (PKCθ vs FLT3)
Supports PKCθ-focused pathway studies with a defined selectivity baseline.
In vitro enzymatic assay; curated from BindingDB/ChEMBL.
Kinase Inhibition Protein Kinase C theta (PKCθ) FLT3 PKA

Structural Differentiation from Anti-Cancer Analogs

In a published SAR study of thieno[2,3-d]pyrimidin-4(3H)-ones, the most active anti-cancer compound identified was 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which exhibited a mean growth percent (GP) of 51.01% across the NCI-60 cancer cell line panel and a GP of -31.02% against the MDA-MB-435 melanoma cell line [1]. This comparator lacks the 5-(4-methylphenyl) group and instead possesses a 2-(benzylamino) substituent, highlighting that even within the same core scaffold, the substitution pattern dictates both potency and target engagement. Our target compound, with its 3-amino-5-(4-methylphenyl) arrangement, represents a chemically and pharmacologically distinct entity for which the multi-kinase profile has been documented, but comprehensive cancer cell panel data has not been published.

Cytotoxicity Profile
Class-level inference
Target compound: No NCI-60 data; kinase fingerprint documented.2-(benzylamino)-5,6-dimethyl analog: mean GP 51.01% (NCI-60), MDA-MB-435 GP −31.02%
Substitution pattern drives biological outcome; analogs are not interchangeable.
NCI-60 single/five-dose testing; cytotoxicity context depends on exact scaffold.
Structure-Activity Relationship (SAR) Thienopyrimidine Medicinal Chemistry

Scaffold Versatility Across Kinase Families

The thieno[2,3-d]pyrimidine scaffold has been validated across multiple kinase targets beyond those already documented for CAS 610274-73-2. Thieno[2,3-d]pyrimidine-based compounds have been developed as potent inhibitors of EGFR, VEGFR-2, PI3K, B-Raf, CK2, and FGFR1 [1][2]. For example, a thieno[2,3-d]pyrimidine derivative (compound 6b) demonstrated c-Met inhibition with an IC50 of 35.7 nM, while 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid (TTP 22) achieved CK2 inhibition with an IC50 of 0.1 μM [2][3]. The documented PKCθ/PKA/FLT3 profile of our compound, combined with the scaffold's broader demonstrated target space, suggests that its procurement enables parallel profiling across multiple kinase panels—a capability not guaranteed by uncharacterized analogs lacking any disclosed activity data.

Scaffold Target Space
Class-level inference
Target compound: Documented Ki for PKCθ, PKA, FLT3.Class representatives: active against EGFR, VEGFR-2, CK2 (IC50 0.1 μM), c-Met (IC50 35.7 nM), FGFR1, etc.
Pre-annotated baseline supports expanded selectivity profiling.
Data compiled from independent peer-reviewed studies.
Kinase Profiling Drug Discovery Chemical Biology

Recommended Research Application Scenarios


PKCθ Pathway Profiling with Selectivity Baseline

For research groups investigating PKCθ-mediated signaling in T-cell activation, inflammatory responses, or Ras-dependent tumors, this compound provides a starting point with a documented Ki of 9 nM against PKCθ and a >5-fold selectivity window over FLT3 [1]. The thieno[2,3-d]pyrimidine scaffold has precedence as aPKC inhibitor chemotype, making this compound suitable for hit-to-lead optimization programs focused on improving selectivity within the PKC family [2].

Parallel Kinase Panel Screening for Selectivity Mapping

With pre-existing affinity data for three distinct kinase families (PKCθ/PKA/FLT3), this compound can serve as a reference standard for expanded kinase panel screening [1]. Researchers can systematically evaluate additional kinases (e.g., EGFR, VEGFR-2, CK2, FGFR1) known to be inhibited by thieno[2,3-d]pyrimidine analogs, rapidly generating a comprehensive selectivity profile that guides subsequent medicinal chemistry efforts [3].

SAR Studies on the 5-(4-Methylphenyl) Substituent

The documented differential cytotoxic activity between 5-substituted and 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones [4] positions this compound as a key intermediate for systematic SAR exploration. By retaining the 3-amino-5-(4-methylphenyl) core and varying other substituents, medicinal chemists can probe how modifications at positions 2 and 6 influence kinase selectivity and cellular potency, leveraging the existing BindingDB affinity data as a baseline for computational modeling and docking studies.

FLT3-Driven Leukemia Chemical Probe Development

With a FLT3 Ki of 46 nM, this compound represents a moderately potent starting point for developing chemical probes targeting FLT3-internal tandem duplication (FLT3-ITD) mutations prevalent in acute myeloid leukemia (AML) [1]. While more potent FLT3 inhibitors exist, the co-inhibition profile against PKCθ and PKA provides opportunities to explore polypharmacology or to use the compound as a negative control for validating FLT3-selective tool compounds.

Application
Selection Property
Validation Focus
PKCθ pathway profiling
Documented kinase selectivity baseline
Selectivity optimization within PKC family
Kinase panel selectivity mapping
Pre‑existing multi‑kinase annotation
Expanded profiling across additional kinase families
SAR around 5-(4-methylphenyl) group
Structurally defined substitution pattern
Influence of position 2/6 modification on selectivity
FLT3-ITD mutation model studies
FLT3 affinity context reported
FLT3 selectivity validation and polypharmacology research
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